Kalafungin

Description

Kalamycin has been reported in Streptomyces rosa, Streptomyces, and other organisms with data available.

nanaomycin D from Streptomyces rosa & is enantiomer of this compound; RN given refers to (3aR-(3aalpha,5alpha,11balpha))-isomer; see also nanaomycin C; structure of this compound in first source; structure of nanaomycin in second source

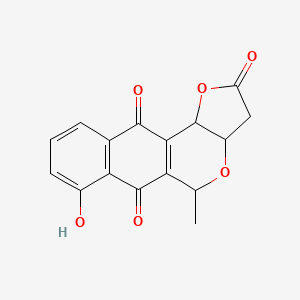

Structure

3D Structure

Propriétés

Numéro CAS |

11048-15-0 |

|---|---|

Formule moléculaire |

C16H12O6 |

Poids moléculaire |

300.26 g/mol |

Nom IUPAC |

(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1 |

Clé InChI |

XUWPJKDMEZSVTP-LTYMHZPRSA-N |

SMILES isomérique |

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

SMILES canonique |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Kalafungin; Antibiotic U-19,718; U 19718; U19718; U-19718 |

Origine du produit |

United States |

Foundational & Exploratory

Kalafungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces tanashiensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic, was first isolated from the soil bacterium Streptomyces tanashiensis in the 1960s.[1][2] It exhibits a broad spectrum of antimicrobial activity against various pathogenic fungi, yeasts, protozoa, and gram-positive bacteria.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces tanashiensis, extraction and purification of this compound, and its characterization are presented. Furthermore, this guide summarizes the quantitative data and discusses the biosynthetic pathway of this promising antimicrobial agent.

Discovery and Biological Activity

This compound was first reported as a new antimicrobial agent produced by Streptomyces tanashiensis strain Kala UC-5063.[2][3] It is a chemically stable, nonpolyene compound with significant in vitro inhibitory activity against a variety of pathogens.[2][3] In addition to its antimicrobial properties, this compound has been reported to possess antitumor activity.[5] More recently, it has been identified as a β-lactamase inhibitor, suggesting its potential use in combination therapies to combat antibiotic resistance.[6][7] The IC50 value of this compound against β-lactamase has been calculated as 225.37 ± 1.95 μM.[6][7]

Fermentation for this compound Production

While the original fermentation protocols for Streptomyces tanashiensis are not extensively detailed in the initial literature, subsequent studies on other this compound-producing Streptomyces species provide a robust framework for its production. A statistical optimization study on a marine-derived Streptomyces sp. SBRK1 identified key parameters for maximizing this compound yield.[8]

Optimized Fermentation Protocol (Streptomyces sp. SBRK1)

This protocol is based on the optimized conditions for this compound production in solid-state fermentation.[8]

Medium Composition (AIM Medium):

| Component | Concentration (g/L) |

| Soluble Starch | 10.0 - 30.0 |

| KNO₃ | 1.0 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| NaCl | 1.0 |

| FeSO₄·7H₂O | 0.01 |

| Agar | 20.0 |

| Distilled Water | 1 L |

Fermentation Conditions:

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 29°C |

| Incubation Period | 8 days |

| Salinity (NaCl) | 0.1% |

Note: The optimal starch concentration was found to be a key variable and may require further optimization depending on the specific strain.[8]

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces tanashiensis.

Extraction

-

Harvesting: After the fermentation period, the culture broth is harvested.

-

Solvent Extraction: The whole broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform, with vigorous shaking.

-

Phase Separation: The organic and aqueous phases are separated. The extraction process is typically repeated three times to ensure complete recovery of this compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract is subjected to chromatographic techniques for purification.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing pure this compound, as identified by TLC, are pooled and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC):

For final purification, Reverse-Phase HPLC (RP-HPLC) can be utilized.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at approximately 275 nm is used to monitor the elution of this compound.[8]

Structural Elucidation and Physicochemical Properties

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis (in Methanol) | λmax at 215, 258, and 430 nm |

| Infrared (IR) | Characteristic absorptions for hydroxyl, carbonyl, and aromatic groups. |

| Mass Spectrometry (MS) | Molecular Weight: 300.26 g/mol |

| ¹H NMR (CDCl₃) | δ 1.57 (d, 3H), 2.71 (dd, 1H), 2.98 (dd, 1H), 4.70 (m, 1H), 5.10 (q, 1H), 5.27 (d, 1H), 7.31 (d, 1H), 7.68 (t, 1H), 7.70 (d, 1H), 11.82 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 18.5, 36.8, 66.2, 66.4, 68.6, 114.8, 119.7, 124.8, 131.4, 135.1, 137.1, 149.7, 161.8, 173.9, 181.4, 187.0 |

Physicochemical Properties

-

Appearance: Yellow, crystalline solid.

-

Solubility: Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in methanol and ethanol; and insoluble in water and hexane.

-

Stability: this compound is a chemically stable compound.[2][3] However, detailed studies on its stability under various pH and temperature conditions are not extensively reported in the literature. General stability testing guidelines for antibiotics suggest that storage at -70°C is recommended for long-term stability.[9][10]

Antimicrobial Spectrum

This compound has demonstrated a broad range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Bacillus subtilis | 0.1 |

| Staphylococcus aureus | 0.2 |

| Sarcina lutea | 0.1 |

| Candida albicans | 1.0 |

| Saccharomyces cerevisiae | 1.0 |

| Aspergillus niger | >100 |

| Penicillium notatum | 10 |

| Trichophyton mentagrophytes | 1.0 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Salmonella schottmuelleri | >100 |

Data compiled from early discovery papers. Further comprehensive studies are warranted.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces tanashiensis follows a type II polyketide synthase (PKS) pathway.[11] The biosynthetic gene cluster for this compound has not been fully characterized in S. tanashiensis, but studies involving mutants and cosynthesis experiments with actinorhodin-producing Streptomyces coelicolor have shown that the early steps of their biosynthetic pathways are similar.[11] However, the entire biosynthetic pathways are not identical.[11] The proposed pathway involves the iterative condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final this compound molecule. Dihydrothis compound is a key intermediate in this process.[11]

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

This compound remains a compound of significant interest due to its broad-spectrum antimicrobial and potential anticancer activities. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the methodologies for its production, isolation, and characterization. Further research is warranted to fully elucidate the biosynthetic pathway in Streptomyces tanashiensis, conduct more extensive antimicrobial susceptibility testing, and explore its therapeutic potential in preclinical and clinical settings. The development of more efficient fermentation and purification strategies will be crucial for the future exploitation of this promising natural product.

References

- 1. This compound, a new broad spectrum antibiotic. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala | Zendy [zendy.io]

- 3. This compound, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic produced by Streptomyces tanashiensis strain Kala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of a Bioactive Benzoisochromanequinone Compound this compound by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-lactamase inhibitory potential of this compound from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. japsonline.com [japsonline.com]

- 11. Biosynthesis of this compound in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kalafungin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin is a naturally occurring polyketide antibiotic first isolated from the bacterium Streptomyces tanashiensis.[1][2][3][4] It belongs to the benzoisochromanequinone class of compounds and has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound possesses a rigid tetracyclic ring system. Its chemical identity is well-established and characterized by the following identifiers:

-

IUPAC Name: (3aR,5R,11bR)-7-Hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione[3]

-

CAS Number: 11048-15-0[3]

-

Molecular Formula: C₁₆H₁₂O₆[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid | [5] |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO and ethanol.[7][8] Insoluble in water. | [7][8] |

| UV-Vis λmax | 254 nm, 422 nm | |

| LogP | 1.171 | [5] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected in the δ 7.0-8.0 ppm region. The methyl group would likely appear as a doublet around δ 1.2-1.5 ppm. Protons on the tetracyclic core would resonate in the upfield region.

-

¹³C NMR: Carbonyl carbons of the quinone and lactone moieties are expected to appear in the δ 170-220 ppm range. Aromatic carbons would resonate between δ 110-160 ppm. The aliphatic carbons of the ring system would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretching: Strong absorptions in the range of 1650-1750 cm⁻¹ for the quinone and lactone carbonyl groups.[9][10]

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.[10]

-

C-O stretching: Absorptions between 1000-1300 cm⁻¹.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, including antibacterial and antifungal properties.[2] Its primary mechanism of action against bacteria is the inhibition of β-lactamase enzymes.[11]

β-lactamases are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[12][13] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound acts as an uncompetitive inhibitor of β-lactamase, meaning it binds to the enzyme-substrate complex.[11] This inhibition ultimately leads to the destruction of the bacterial cell membrane.[11]

The IC₅₀ value of this compound against β-lactamase has been reported to be 225.37 µM.[11]

Signaling Pathway

The biosynthesis of this compound in Streptomyces species involves a type II polyketide synthase (PKS) system.[14] This pathway is closely related to the biosynthesis of another well-known antibiotic, actinorhodin.[1][14] The core of the biosynthetic machinery involves the iterative condensation of malonyl-CoA extender units to form a poly-β-keto chain, which is then subjected to a series of tailoring reactions including cyclization and oxidation to yield the final this compound structure.[14]

The antibacterial action of this compound, through the inhibition of β-lactamase, disrupts the bacterial cell wall maintenance signaling pathway. A simplified representation of this inhibitory action is depicted below.

Caption: Mechanism of this compound's antibacterial action via β-lactamase inhibition.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces tanashiensis

This protocol is adapted from established methods for the isolation of natural products from Streptomyces.[2][15]

-

Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces tanashiensis. Incubate the culture at 28-30°C for 7-10 days with shaking (200 rpm).

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers. The mycelium can also be extracted with acetone or methanol.

-

Concentration: Evaporate the combined organic extracts under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (C18 column) with a gradient of water and acetonitrile or methanol as the mobile phase.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using NMR, MS, and IR spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

-

Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound remains a compound of significant interest for its potent antimicrobial properties. This technical guide has summarized its chemical structure, key physicochemical characteristics, and its mechanism of action as a β-lactamase inhibitor. The provided experimental protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies focusing on total synthesis, derivatization to improve efficacy and solubility, and detailed in vivo studies are warranted to fully explore the clinical utility of this compound and its analogs in combating infectious diseases.

References

- 1. Biosynthesis of this compound in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic produced by Streptomyces tanashiensis strain Kala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Bacterial | 11048-15-0 | Invivochem [invivochem.com]

- 6. This compound | C16H12O6 | CID 443836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. β-lactamase inhibitory potential of this compound from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound, a new broad spectrum antibiotic. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to the Kalafungin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a member of the benzoisochromanequinone class of antibiotics, is a polyketide natural product synthesized by Streptomyces tanashiensis. Exhibiting a range of biological activities, including antifungal and antitumor properties, the biosynthetic pathway of this compound has garnered significant interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging insights from the homologous and well-characterized actinorhodin and medermycin pathways. Detailed herein are the genetic organization, enzymatic functions, and key biosynthetic intermediates. This guide also presents quantitative data on production, detailed experimental protocols for pathway investigation, and a visual representation of the biosynthetic logic.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics. This compound, produced by Streptomyces tanashiensis, is a prime example of a polyketide-derived antibiotic with significant therapeutic potential. The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system, which shares remarkable similarity with the biosynthetic pathways of actinorhodin in Streptomyces coelicolor and medermycin in Streptomyces sp. AM-7161.[1][2] Due to the incomplete sequencing of the this compound biosynthetic gene cluster, this guide presents an inferred pathway based on the comprehensive knowledge of its well-studied homologues. Dihydrothis compound (DHK) serves as a crucial intermediate in both the this compound and medermycin pathways.[1]

The this compound Biosynthetic Gene Cluster and its Homologues

While the complete this compound biosynthetic gene cluster from S. tanashiensis remains to be fully sequenced, a 14 kb DNA fragment has been cloned.[1] Functional analysis of the homologous and extensively studied actinorhodin (act) and medermycin (med) gene clusters provides a robust framework for understanding the this compound pathway. The key enzymes involved are encoded by a series of genes responsible for the assembly of the polyketide backbone and its subsequent modifications.

Table 1: Key Genes and Their Postulated Functions in this compound Biosynthesis (Inferred from act and med clusters)

| Gene (Homologue) | Proposed Function in this compound Biosynthesis |

| Minimal PKS (actI / med-ORF1, med-ORF2, med-ORF23) | Comprises the ketosynthase α (KSα), ketosynthase β/chain length factor (KSβ/CLF), and an acyl carrier protein (ACP) to assemble the C16 poly-β-keto chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.[1][3] |

| Ketoreductase (KR) (actIII / med-ORF12) | Catalyzes the stereospecific reduction of the C-9 keto group of the polyketide intermediate.[4][5] |

| Aromatase (ARO) (actVII) | Facilitates the aromatization of the first carbocyclic ring. |

| Cyclase (CYC) (actIV) | Catalyzes the cyclization of the polyketide chain to form the characteristic ring structures. |

| Oxygenase (med-ORF7) | Involved in the conversion of 6-deoxy-dihydrothis compound (DDHK) to dihydrothis compound (DHK).[1] |

| Dimerizing Enzyme (actVA-ORF4) | In the related actinorhodin pathway, this enzyme catalyzes the dimerization of the monomeric units.[6] |

| Quinone-forming Enzyme (actVA-ORF3) | Involved in the final oxidation steps to form the quinone moiety.[6] |

| Regulatory Genes (actII-ORF4) | Positive regulator that controls the expression of the biosynthetic genes. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the type II PKS, followed by a series of tailoring reactions including reduction, aromatization, cyclization, and oxidation.

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound production is crucial for optimizing fermentation processes and for metabolic engineering efforts.

Table 2: this compound Production Titers

| Strain | Condition | Titer (mg/L) | Reference |

| Streptomyces sp. SBRK1 | Unoptimized | ~41 | [7] |

| Streptomyces sp. SBRK1 | Optimized (29°C, 8 days) | 51.4 | [7] |

| Streptomyces sp. AM-7161 | Wild-type | - | [1] |

| Streptomyces sp. AM-7161 | UV mutant M2 | 3-fold increase vs. WT | [1] |

Table 3: Representative Enzyme Kinetic Data (from Actinorhodin PKS)

| Enzyme | Substrate | Km | Vmax | Reference |

| Actinorhodin Minimal PKS | Malonyl-CoA | - | - | [2] |

| MAT (Malonyl CoA:ACP transacylase) | - | Half-maximal rate at 19.7 ± 5.1 nM | [2] | |

| Actinorhodin Ketoreductase (actKR) | NADPH | 5.38 ± 1.67 mM (for pantetheine-bound substrate) | 0.28 ± 0.05 s⁻¹ | [8] |

Experimental Protocols

Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol is adapted for the targeted deletion of a gene within the this compound biosynthetic pathway.

Workflow Diagram:

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Methodology:

-

Design of gRNA and Homology Arms:

-

Design a 20-bp guide RNA (gRNA) targeting the gene of interest.

-

Design 1-2 kb homology arms flanking the target gene for homologous recombination.

-

-

Construction of the CRISPR/Cas9 Plasmid:

-

Clone the gRNA and homology arms into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[9]

-

-

Transformation into E. coli :

-

Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

-

Conjugation into Streptomyces :

-

Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

-

Mix the cultures and plate on a suitable medium (e.g., SFM) for conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants carrying the CRISPR/Cas9 plasmid.

-

-

Screening for Gene Deletion:

-

Isolate genomic DNA from the exconjugants and perform PCR using primers flanking the target gene to identify colonies with the desired deletion.

-

-

Plasmid Curing:

-

Subculture the confirmed mutant on non-selective medium to promote loss of the temperature-sensitive CRISPR/Cas9 plasmid.

-

-

Verification:

-

Confirm the gene deletion and plasmid loss by PCR and subsequent sequencing.

-

Heterologous Expression of the this compound Gene Cluster

This protocol describes the expression of the this compound gene cluster in a heterologous Streptomyces host.

Methodology:

-

Cloning of the Gene Cluster:

-

Clone the entire this compound biosynthetic gene cluster into a suitable expression vector (e.g., a cosmid or BAC).

-

-

Transformation into a Host Strain:

-

Introduce the expression construct into a genetically amenable and high-producing Streptomyces host strain (e.g., S. coelicolor M1146 or S. albus J1074).[10]

-

-

Culture and Fermentation:

-

Grow the recombinant Streptomyces strain in a suitable production medium.

-

-

Metabolite Extraction and Analysis:

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the production of this compound and its intermediates using HPLC, LC-MS, and NMR.

-

In Vitro Ketoreductase Assay

This assay measures the activity of the ketoreductase enzyme involved in the this compound pathway.

Methodology:

-

Protein Expression and Purification:

-

Clone the ketoreductase gene into an expression vector and overexpress the protein in E. coli.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified ketoreductase, the substrate (a polyketide intermediate or a synthetic analogue), and NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[11]

-

Calculate the enzyme activity based on the rate of NADPH consumption.

-

Conclusion

The biosynthesis of this compound in Streptomyces tanashiensis is a complex process involving a type II polyketide synthase and a suite of tailoring enzymes. While the complete genetic blueprint for this pathway is yet to be fully elucidated, comparative analysis with the homologous actinorhodin and medermycin pathways provides a robust model for understanding its intricacies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further investigate and engineer the biosynthesis of this potent antibiotic. Future work should focus on the complete sequencing and functional characterization of the this compound gene cluster to unlock its full potential for the development of novel therapeutics.

References

- 1. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 5. The Determinants of Activity and Specificity in Actinorhodin Type II Polyketide Ketoreductase (ActKR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actinorhodin Biosynthesis Terminates with an Unprecedented Biaryl Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of meridamycin biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Mechanism of Action of Kalafungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic produced by Streptomyces tanashiensis, exhibits a multifaceted mechanism of action, positioning it as a molecule of significant interest for therapeutic development. This technical guide delineates the core mechanisms through which this compound exerts its antimicrobial and antitumor effects. The primary antibacterial action involves the potent inhibition of β-lactamase, leading to the disruption of bacterial cell wall integrity and subsequent cell membrane damage. Evidence also points towards an alkylating mechanism contributing to its antitumor properties, a mode of action characteristic of several potent chemotherapeutic agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved in this compound's bioactivity.

Antibacterial Mechanism of Action: β-Lactamase Inhibition and Cell Membrane Disruption

The principal antibacterial activity of this compound stems from its ability to inhibit β-lactamase enzymes. These enzymes are a primary mechanism of resistance in many bacteria against β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. By inhibiting β-lactamase, this compound effectively restores the efficacy of these antibiotics.

The inhibition of β-lactamase by this compound has been characterized as an uncompetitive mechanism.[1][2] This suggests that this compound binds to the enzyme-substrate complex, locking the substrate in the active site and preventing its release. This mode of inhibition is particularly effective as its impact increases with higher substrate concentrations.

The downstream consequence of β-lactamase inhibition is the disruption of the bacterial cell wall synthesis, which ultimately leads to the destruction of the cell membrane.[1][2]

Quantitative Data: β-Lactamase Inhibition

The inhibitory activity of this compound against β-lactamase has been quantified, providing key parameters for its characterization.

| Parameter | Value | Reference |

| IC50 | 225.37 ± 1.95 µM | [1][2] |

| Km | 3.448 ± 0.7 µM | [1][2] |

| Vmax | 215.356 ± 8 µM/min | [1][2] |

| Inhibition Type | Uncompetitive | [1][2] |

Experimental Protocols

This assay spectrophotometrically quantifies the β-lactamase activity through the hydrolysis of a chromogenic cephalosporin, nitrocefin.

Materials:

-

β-lactamase enzyme

-

This compound (or other test inhibitor)

-

Nitrocefin solution (typically 0.5 mg/mL in DMSO, then diluted in buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 486 nm or 490 nm) in kinetic mode for a set duration (e.g., 30 minutes).

-

The rate of nitrocefin hydrolysis is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The effect of this compound on bacterial cell membrane integrity can be assessed using fluorescence microscopy with viability stains.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorescent dyes: DAPI (4',6-diamidino-2-phenylindole) and Propidium Iodide (PI) or Ethidium Bromide (EB). DAPI stains the DNA of all cells, while PI/EB only enters cells with compromised membranes.

-

Fluorescence microscope

Procedure:

-

Treat the bacterial culture with this compound at its MIC or a multiple thereof for a specified time. Include an untreated control.

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS.

-

Add a mixture of DAPI and PI/EB to the cell suspension and incubate in the dark for a short period (e.g., 15 minutes).

-

Wash the cells to remove excess dyes.

-

Mount the cells on a microscope slide and observe under a fluorescence microscope using appropriate filter sets for DAPI (blue fluorescence) and PI/EB (red fluorescence).

-

Cells with intact membranes will appear blue, while cells with damaged membranes will appear red or purple (due to the co-localization of both dyes).

-

Quantify the percentage of damaged cells by counting the number of red/purple cells relative to the total number of cells (blue + red/purple).

Signaling Pathway and Workflow Diagrams

Caption: this compound's inhibition of β-lactamase.

References

Kalafungin: A Technical Guide to a Benzoisochromanequinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin is a broad-spectrum antibiotic belonging to the benzoisochromanequinone class of natural products.[1][2] First isolated from Streptomyces tanashiensis in the 1960s, this polyketide-derived compound exhibits significant in vitro activity against a range of pathogenic fungi, yeasts, and Gram-positive bacteria.[2][3][4] Beyond its primary antimicrobial properties, this compound has demonstrated potential as a β-lactamase inhibitor and possesses cytotoxic activity against tumor cells.[5][6][7] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer agents.

Chemical and Physical Properties

This compound (C₁₆H₁₂O₆, Molar Mass: 300.266 g·mol⁻¹) is a structurally complex molecule characterized by a fused three-ring system composed of a benzene, a quinone, and a stereospecific pyran ring.[5][8] It is also known by the synonyms U-19718 and Nanaomycin D.[1]

Biosynthesis

The biosynthesis of this compound in Streptomyces species is accomplished via a type II polyketide synthase (PKS) system.[9] This system iteratively condenses simple carboxylic acid units to form a poly-β-keto chain, which is subsequently modified by a series of tailoring enzymes to yield the final benzoisochromanequinone structure.[9] The biosynthetic pathway of this compound shares early steps with that of another well-known antibiotic, actinorhodin, produced by Streptomyces coelicolor.[10] Studies involving mutants of Streptomyces tanashiensis have allowed for the classification of seven phenotypic classes, suggesting a linear sequence of biosynthetic blocks.[10] Dihydrothis compound is a key intermediate in this pathway.[5][9]

References

- 1. This compound | C16H12O6 | CID 443836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic produced by Streptomyces tanashiensis strain Kala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of a Bioactive Benzoisochromanequinone Compound this compound by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-lactamase inhibitory potential of this compound from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of cytotoxic substance, this compound from an alkalophilic actinomycete, Nocardiopsis dassonvillei subsp. prasina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Biosynthesis of this compound in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kalafungin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis, has demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring polyketide that has garnered significant interest due to its potent biological activities. Structurally, it belongs to the benzoisochromanequinone class of compounds, which are known for their diverse pharmacological effects.[1] First described in the 1960s, this compound has been shown to exhibit inhibitory effects against a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa.[2][3] More recently, its potential as an anticancer agent has become an area of active investigation, with studies demonstrating its cytotoxicity against various cancer cell lines.[4] This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a detailed technical resource for the scientific community.

Antimicrobial Activity

This compound exhibits a broad antimicrobial spectrum, with activity against Gram-positive bacteria, various fungi, and some protozoa. Its activity against Gram-negative bacteria is generally less pronounced.[2][3]

Antibacterial Activity

The primary antibacterial mechanism of this compound involves the inhibition of β-lactamase enzymes.[5][6] This inhibition is of significant clinical interest as β-lactamases are a major cause of bacterial resistance to penicillin and cephalosporin antibiotics. By inhibiting these enzymes, this compound has the potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[5]

Antifungal Activity

This compound has demonstrated notable activity against a variety of pathogenic fungi and yeasts.[2][3] While the precise mechanism of its antifungal action is not as well-elucidated as its antibacterial properties, it is an area of ongoing research.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound.

Table 1: β-Lactamase Inhibition by this compound

| Parameter | Value | Reference |

| IC50 | 225.37 ± 1.95 µM | [5][6] |

| Enzyme Kinetics | ||

| Km | 3.448 ± 0.7 µM | [5] |

| Vmax | 215.356 ± 8 µM/min | [5] |

| Inhibition Type | Uncompetitive | [5] |

Anticancer Activity

This compound has emerged as a promising candidate for anticancer drug development due to its cytotoxic effects on various cancer cell lines.

Mechanism of Action

The anticancer activity of this compound is believed to be multifactorial, involving the induction of apoptosis and potential interactions with key cellular enzymes. While the precise signaling pathways are still under investigation, evidence suggests the involvement of caspase activation and potential modulation of topoisomerase activity.

Quantitative Anticancer Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against different cancer cell lines.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| L5178Y | Mouse Leukemia | 0.018 µg/mL | [7] |

Note: One study reported that a group of compounds, including this compound, exhibited IC50 values below 2.382 μM against A549 (lung), HepG2 (liver), BxPC-3 (pancreatic), SW620 (colon), and C4-2B (prostate) cancer cell lines. However, the specific IC50 value for this compound against each of these cell lines was not individually detailed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile saline or PBS

-

McFarland standards

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[8][9] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells containing broth to achieve the desired concentration range.[10]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[10][11] Include a growth control well (no drug) and a sterility control well (no inoculum).[11]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[10]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density using a microplate reader.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][14]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

β-Lactamase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of β-lactamase enzymes.

Materials:

-

96-well microtiter plates

-

Purified β-lactamase enzyme

-

Nitrocefin (a chromogenic β-lactamase substrate)

-

This compound stock solution

-

Assay buffer (e.g., phosphate buffer)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme with this compound for a specific period to allow for binding.

-

Substrate Addition: Initiate the reaction by adding a solution of nitrocefin to each well.

-

Absorbance Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader. The rate of hydrolysis is indicative of the enzyme's activity.

-

IC50 Calculation: The IC50 value is the concentration of this compound that reduces the β-lactamase activity by 50%. This can be determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially involved in this compound's biological activity and a general workflow for its bioactivity screening.

Figure 1: General experimental workflow for investigating the biological activity of this compound.

Figure 2: Postulated intrinsic apoptosis pathway induced by this compound in cancer cells.

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a potent natural product with a diverse range of biological activities. Its ability to inhibit β-lactamases makes it a promising candidate for combination therapies to combat antibiotic resistance. Furthermore, its cytotoxic effects against various cancer cell lines warrant further investigation into its potential as an anticancer agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound and its derivatives. Further studies are needed to determine a more comprehensive profile of its antimicrobial and anticancer activities, including a wider range of microbial strains and cancer cell lines, and to unravel the intricate molecular mechanisms underlying its effects.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. This compound, a new antibiotic produced by Streptomyces tanashiensis strain Kala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 and Bax exert opposing effects on Ca2+ signaling, which do not depend on their putative pore-forming region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Upgrading cytochrome P450 activity in HepG2 cells co-transfected with adenoviral vectors for drug hepatotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Item - Cytotoxicity (CC50) in HepG2 cells and IC50 values against S. mansoni and S. japonicum for high-efficacy compounds. - figshare - Figshare [figshare.com]

The Antiprotozoal Potential of Kalafungin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a polyketide antibiotic isolated from Streptomyces tanashiensis, has been recognized for its broad-spectrum antimicrobial properties since its discovery.[1][2] While its antifungal and antibacterial activities have been the primary focus of research, early reports also indicated its potential as an antiprotozoal agent.[1][2] This technical guide provides a comprehensive review of the available scientific literature on the antiprotozoal activity of this compound. However, it is important to note at the outset that detailed, quantitative data and mechanistic studies specifically targeting protozoan parasites are sparse in the currently accessible literature. This document summarizes the existing foundational knowledge and highlights the significant gaps that present opportunities for future research in the field of antiparasitic drug discovery.

Introduction

Protozoan infections, including trypanosomiasis, leishmaniasis, and malaria, continue to pose a significant global health burden, affecting millions of lives, particularly in tropical and subtropical regions. The emergence of drug resistance and the limitations of current therapeutic regimens necessitate the exploration of novel antiprotozoal agents. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds.

This compound, produced by the soil bacterium Streptomyces tanashiensis, is a chemically stable, nonpolyene antibiotic.[1][2] Its initial characterization in the 1960s revealed inhibitory activity against a variety of pathogenic fungi, yeasts, and gram-positive bacteria.[1] Crucially, these early studies also reported its efficacy against protozoa, categorizing it as an antiprotozoal agent.[1] Despite this initial promise, subsequent research has predominantly focused on its antibacterial and antifungal applications, leaving its antiprotozoal potential largely unexplored in detail.

This guide aims to collate and present the known information regarding the antiprotozoal activity of this compound, with a focus on providing a structured overview for researchers and drug development professionals.

Quantitative Data on Antiprotozoal Activity

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the in vitro or in vivo efficacy of this compound against common protozoan parasites. While early discovery papers mention its "extremely inhibitory in vitro" activity against protozoa, they do not provide specific metrics such as the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), or minimum inhibitory concentration (MIC) for parasites like Trypanosoma cruzi, Leishmania species, or Plasmodium falciparum.

Table 1: Summary of In Vitro Antiprotozoal Activity of this compound

| Protozoan Species | Strain | Assay Type | IC50 / EC50 / MIC (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

Note: The absence of data in this table underscores a critical knowledge gap in the understanding of this compound's antiprotozoal profile. Further experimental screening is required to populate this essential dataset.

Experimental Protocols

Detailed experimental protocols for evaluating the antiprotozoal activity of this compound are not explicitly described in the available literature. However, based on standard methodologies used in antiprotozoal drug discovery, the following protocols would be appropriate for future investigations.

General In Vitro Susceptibility Assay Workflow

This generalized workflow outlines the typical steps for assessing the in vitro activity of a compound against a protozoan parasite.

Caption: Generalized workflow for in vitro antiprotozoal susceptibility testing.

Example Protocol: In Vitro Anti-Trypanosoma cruzi Assay

A standard assay to determine the activity against the intracellular amastigote stage of T. cruzi would involve:

-

Host Cell Culture: Seeding of mammalian host cells (e.g., L6 or Vero cells) in 96-well plates.

-

Infection: Infection of the host cells with trypomastigotes of a reporter strain (e.g., expressing β-galactosidase).

-

Drug Treatment: Addition of serial dilutions of this compound to the infected cells.

-

Incubation: Incubation for a defined period (e.g., 48-72 hours) to allow for amastigote replication.

-

Quantification: Lysis of the cells and quantification of the reporter enzyme activity (e.g., using a colorimetric substrate like CPRG) to determine parasite viability.

-

Data Analysis: Calculation of IC50 values from the dose-response curves.

Mechanism of Action

The mechanism of action of this compound against protozoan parasites has not been elucidated. Research on its antibacterial properties has shown that it can act as a β-lactamase inhibitor, which leads to the destruction of the bacterial cell membrane.[3] However, this mechanism is specific to bacteria and is unlikely to be the primary mode of action against eukaryotic protozoan parasites, which lack peptidoglycan cell walls.

Potential mechanisms that could be investigated for this compound's antiprotozoal activity include:

-

Inhibition of nucleic acid synthesis: Many antimicrobial compounds interfere with DNA replication or transcription.

-

Disruption of mitochondrial function: The mitochondrion is a common target for antiprotozoal drugs due to differences between parasite and host cell mitochondrial machinery.

-

Inhibition of essential metabolic pathways: Targeting unique or essential metabolic pathways in the parasite is a common strategy for drug development.

-

Induction of oxidative stress: The generation of reactive oxygen species can be detrimental to parasite survival.

Proposed Workflow for Mechanism of Action Studies

Investigating the mechanism of action would require a multi-pronged approach as outlined below.

Caption: Proposed workflow for investigating the antiprotozoal mechanism of action.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways in protozoa that are affected by this compound. Elucidation of such pathways would be contingent on the identification of the drug's molecular target and its mechanism of action.

Conclusion and Future Directions

This compound remains an intriguing natural product with early but unverified promise as an antiprotozoal agent. The lack of specific quantitative data and mechanistic studies represents a significant void in the literature. For drug development professionals and researchers, this presents a clear opportunity. A systematic evaluation of this compound and its derivatives against a panel of clinically relevant protozoan parasites is warranted.

Future research should prioritize:

-

In vitro screening: Determining the IC50/EC50 values of this compound against Trypanosoma, Leishmania, and Plasmodium species.

-

Cytotoxicity and selectivity profiling: Assessing the toxicity of this compound against mammalian cell lines to determine its therapeutic window.

-

Mechanism of action studies: Employing modern cell and molecular biology techniques to elucidate how this compound exerts its antiprotozoal effects.

-

In vivo efficacy studies: Evaluating the potential of this compound in animal models of parasitic diseases if promising in vitro activity and selectivity are observed.

By addressing these fundamental questions, the true potential of this compound as a lead compound for the development of novel antiprotozoal therapies can be ascertained.

References

The Antitumor and Cytotoxic Properties of Kalafungin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin, a member of the benzoisochromanequinone class of antibiotics, has garnered scientific interest for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the existing research on the cytotoxic properties of this compound and its proposed mechanisms of action against cancer cells. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Cytotoxic Activity of this compound and Related Compounds

Quantitative analysis of the cytotoxic effects of this compound and its close analogue, Dihydrothis compound, has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Dihydrothis compound | HeLa | Cervical Cancer | 24 | 50.2 ± 4.5[1] |

| 48 | 25.8 ± 2.1[1] | |||

| 72 | 12.3 ± 1.8[1] | |||

| Dihydrothis compound | MCF-7 | Breast Cancer | 24 | 65.1 ± 5.3[1] |

| 48 | 33.7 ± 3.0[1] | |||

| 72 | 15.6 ± 1.9[1] | |||

| Dihydrothis compound | A549 | Lung Cancer | 24 | 78.4 ± 6.9[1] |

| 48 | 42.1 ± 3.8[1] | |||

| 72 | 21.9 ± 2.5[1] | |||

| Dihydrothis compound | HEK293 | Normal Kidney | 72 | > 100[1] |

Note: Data for this compound is limited; Dihydrothis compound is a structurally similar biosynthetic precursor.

Mechanism of Action

The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, current research points towards several potential pathways.

Proposed Alkylation Mechanism

Some studies suggest that this compound and the related compound medermycin exert their antitumor effects through a novel alkylation mechanism, which allows them to inhibit the proliferation, invasion, and metastasis of various tumor cells[2][3]. Alkylating agents are known to covalently modify DNA and other cellular macromolecules, leading to cytotoxicity.

Potential for Apoptosis Induction

The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. While direct studies on this compound-induced apoptosis are limited, the general pathways of apoptosis provide a framework for potential investigation. Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for this compound.

Generation of Reactive Oxygen Species (ROS)

Many chemotherapeutic agents exert their effects by increasing the intracellular levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, leading to damage of cellular components and subsequent cell death. The quinone structure of this compound suggests a potential for redox cycling, which could lead to the generation of ROS.

Caption: A diagram illustrating the potential mechanism of this compound-induced reactive oxygen species (ROS) generation and subsequent cytotoxicity.

Experimental Protocols

Detailed methodologies for assessing the cytotoxic and mechanistic aspects of this compound are crucial for reproducible research. The following protocols are based on established methods for similar compounds[1].

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[1].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: A step-by-step workflow diagram of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension[1].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[1].

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activity Assay

Principle: Caspases are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and -7, using a luminogenic or fluorogenic substrate containing a specific peptide sequence that is cleaved by the active caspase.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

-

Reagent Addition: After the treatment period, add the caspase-glo® 3/7 reagent to each well.

-

Incubation: Gently mix the contents and incubate at room temperature for 1 to 3 hours[1].

-

Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion and Future Directions

The available data, primarily from the related compound Dihydrothis compound, suggest that this compound possesses cytotoxic activity against various cancer cell lines. The proposed mechanisms of action, including a novel alkylation mechanism and the potential for apoptosis induction and ROS generation, warrant further investigation. Future research should focus on:

-

Determining the IC50 values of this compound against a broader panel of human cancer cell lines.

-

Elucidating the specific signaling pathways involved in this compound-induced cytotoxicity, including a detailed investigation of its effects on apoptotic proteins (e.g., Bcl-2 family members and caspases) and ROS production.

-

Investigating the potential of this compound as a topoisomerase inhibitor.

-

Evaluating the anti-angiogenic properties of this compound.

-

Conducting in vivo studies to assess the antitumor efficacy and safety of this compound in preclinical models.

A more thorough understanding of the molecular pharmacology of this compound will be instrumental in evaluating its potential as a novel therapeutic agent for the treatment of cancer.

References

Beyond S. tanashiensis: An In-depth Technical Guide to Alternative Natural Producers of Kalafungin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known natural producers of the bioactive benzoisochromanequinone antibiotic, Kalafungin, beyond the canonical producer, Streptomyces tanashiensis. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and isolation, and insights into the biosynthetic pathways.

Alternative Natural Producers of this compound

Several microbial strains have been identified as natural producers of this compound or structurally related compounds. These alternative sources present opportunities for novel strain development and optimization of production. The primary alternative producers identified in the scientific literature are a medermycin-producing Streptomyces sp. AM-7161, the marine-derived Streptomyces sp. SBRK1, and the alkalophilic actinomycete Nocardiopsis dassonvillei subsp. prasina. Additionally, Actinoplanes arizonaensis produces a complex of related antibiotics known as arizonins.

Data Summary of this compound Production in Alternative Strains

| Producing Organism | Strain ID | Reported this compound Yield (mg/L) | Key Cultivation Conditions | Reference(s) |

| Streptomyces sp. | AM-7161 | Not explicitly quantified; production is inversely correlated with medermycin. A UV-induced mutant showed a 3-fold increase in production compared to the wild type. | R4 solid medium, 30°C, 5 days. | [1] |

| Streptomyces sp. | SBRK1 | 51.4 (optimized) | Solid-state fermentation on Actinomycetes Isolation Medium (AIM) with 2% starch, pH 7.0, 29°C, 8 days. | [2] |

| Nocardiopsis dassonvillei subsp. prasina | OPC-553 | Not explicitly quantified. | Details not extensively reported in available literature. | [3] |

| Actinoplanes arizonaensis | AB660D-122 | Produces arizonins, structurally related to this compound. Yield not specified for individual arizonin compounds. | Fermentation details not extensively reported in available literature. | [4][5] |

Experimental Protocols

This section outlines the key experimental methodologies for the cultivation of alternative this compound producers and the subsequent extraction and purification of the compound.

Cultivation of Streptomyces sp. AM-7161 for this compound Production

-

Inoculum Preparation: Prepare a spore suspension of Streptomyces sp. AM-7161 in a suitable liquid medium such as YEME or GYM.

-

Production Medium: Utilize R4 solid medium for the production of this compound.

-

Fermentation Conditions: Inoculate the R4 solid medium with the spore suspension and incubate at 30°C for 5 days.[1]

Optimized Fermentation of Streptomyces sp. SBRK1

-

Inoculum: Prepare a seed culture of Streptomyces sp. SBRK1 in a suitable liquid medium.

-

Production Medium: Employ solid-state fermentation using Actinomycetes Isolation Medium (AIM) supplemented with 2% soluble starch as the primary carbon source and maintained at a pH of 7.0.[2]

-

Fermentation Parameters: Incubate the culture at 29°C for 8 days to achieve optimal this compound production.[2]

Extraction and Purification of this compound from Streptomyces sp. AM-7161

-

Extraction:

-

Harvest the solid culture of Streptomyces sp. AM-7161 and cut it into small pieces.

-

Soak the culture pieces in ethyl acetate at room temperature for 6 hours.

-

Perform sonication for 30 minutes to enhance extraction efficiency.

-

Repeat the extraction process three times and collect the ethyl acetate extracts.

-

Evaporate the solvent to obtain the crude extract.[1]

-

-

Purification:

-

Subject the dried crude extract to macroporous resin chromatography (e.g., MCI-GEL CHP20/P120).

-

Elute the column with a gradient of methanol and water to separate this compound from other metabolites.[1]

-

Extraction and Quantification of this compound from Streptomyces sp. SBRK1

-

Extraction:

-

Collect the aerial mycelia from the solid-state fermentation.

-

Dry the mycelia at 60°C.

-

Extract the dried biomass with ethyl acetate.

-

Filter the extract and concentrate it using a vacuum concentrator at 30°C.[2]

-

-

Quantification:

-

Utilize analytical High-Performance Liquid Chromatography (HPLC) for quantification.

-

Employ a suitable C18 column and a mobile phase gradient of water and methanol.

-

Detect this compound at 275 nm.

-

Generate a standard curve with purified this compound to determine the concentration in the extracts.[2]

-

Biosynthetic Pathways

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. In Streptomyces sp. AM-7161, it has been demonstrated that the gene cluster responsible for the biosynthesis of medermycin also directs the production of this compound.[1] This suggests a shared biosynthetic origin and subsequent divergent tailoring steps.

Proposed Biosynthetic Relationship between Medermycin and this compound in Streptomyces sp. AM-7161

The shared pathway likely involves the synthesis of a common polyketide backbone that undergoes cyclization and aromatization to form a key intermediate. This intermediate can then be shunted towards either medermycin or this compound biosynthesis through the action of specific tailoring enzymes. The production of this compound is notably higher when the C-glycosylation step required for medermycin synthesis is less efficient.[6]

Caption: Proposed divergent biosynthetic pathway of this compound and Medermycin in Streptomyces sp. AM-7161.

Relationship between Arizonins and this compound

Arizonins, produced by Actinoplanes arizonaensis, are described as this compound-type antibiotics.[4] The primary structural differences lie in an "unusual oxidation pattern on the aromatic ring" and variations in the degree and position of O-methylation.[4] This suggests a similar polyketide core followed by distinct tailoring reactions, particularly those catalyzed by oxygenases and methyltransferases.

Caption: Biosynthetic relationship between this compound and Arizonins.

Concluding Remarks

The identification of alternative natural producers of this compound opens new avenues for the sustainable and potentially higher-yield production of this important antibiotic. The co-production of this compound and medermycin in Streptomyces sp. AM-7161 provides a unique opportunity for pathway engineering to favor the synthesis of the desired compound. Furthermore, the optimized production in the marine-derived Streptomyces sp. SBRK1 highlights the potential of exploring diverse environments for novel, high-producing strains. Further research is warranted to fully elucidate the biosynthetic pathway in Nocardiopsis dassonvillei and to explore the bioactivity of the this compound-related arizonins from Actinoplanes arizonaensis. This collective knowledge will be invaluable for the future development and commercialization of this compound and its derivatives.

References

- 1. Accumulation of a Bioactive Benzoisochromanequinone Compound this compound by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isolation of cytotoxic substance, this compound from an alkalophilic actinomycete, Nocardiopsis dassonvillei subsp. prasina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arizonins, a new complex of antibiotics related to this compound. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arizonins, a new complex of antibiotics related to this compound. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]

Kalafungin Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a pyranonaphthoquinone antibiotic isolated from Streptomyces tanashiensis, has garnered significant attention in the scientific community due to its broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumor properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their structure-activity relationships, mechanisms of action, and therapeutic potential. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved in their activity. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction